molecular formula C10H18N2O2 B2441754 Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate CAS No. 2416229-60-0

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B2441754
CAS No.: 2416229-60-0
M. Wt: 198.266
InChI Key: TVNRCQXQLAMMMA-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry. They usually serve as protecting groups for amines in organic synthesis due to their stability and ease of removal .


Chemical Reactions Analysis

Tert-butyl compounds are generally stable and resistant to many chemical reactions. They are often used as protecting groups in organic synthesis because they can withstand a variety of reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to oxidation .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Related Compounds

Researchers have explored the synthesis of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, leading to the creation of Schiff base compounds characterized using various spectroscopic methods. The molecular and crystal structure of these compounds is stabilized by intramolecular hydrogen bonds, showcasing the compound's role in facilitating complex molecular architectures (Çolak et al., 2021).

Molecular Structure Analysis

In a study focused on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, the compound was synthesized as a cyclic amino acid ester. The structure was determined via single-crystal X-ray diffraction analysis, emphasizing the compound's utility in generating cyclic structures and understanding their crystalline forms (Moriguchi et al., 2014).

Advanced Synthetic Applications

Organocatalyzed Synthesis

A study described the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the use of bifunctional noncovalent organocatalysts. This research illustrates the compound's potential in organocatalysis and its role in synthesizing racemic mixtures of complex molecules (Hozjan et al., 2023).

Chiral Auxiliary Applications

The synthesis and application of a chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate its use in enantioselective synthesis. This research showcases the compound's utility in generating enantiomerically pure compounds, crucial for pharmaceutical applications (Studer et al., 1995).

Innovative Synthetic Methodologies

A novel intramolecular defluorinative cyclization approach was developed for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the compound's role in facilitating new synthetic routes for cyclic amino acids (Hao et al., 2000).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information on “Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate”, it’s difficult to predict its mechanism of action .

Safety and Hazards

Tert-butyl compounds can be flammable and should be handled with care. They may also cause irritation to the skin and eyes .

Future Directions

The use of tert-butyl protecting groups continues to be an active area of research in organic chemistry. Future work may focus on developing new methods for the synthesis and removal of these groups, as well as exploring their use in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNRCQXQLAMMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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